![molecular formula C8H13ClN4O B2778233 N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride CAS No. 1864061-36-8](/img/structure/B2778233.png)
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For pyrazolo[3,4-b]pyridines, synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Aplicaciones Científicas De Investigación
- Application : Researchers have bioisosterically replaced the phenylsulfonamide moiety of a lead compound with pyrazole derivatives, leading to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. Among these, compound 15 exhibited potent CDK2 inhibitory activity (Ki = 0.005 µM) and antiproliferative effects against various cancer cell lines .
- Screening : N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide derivatives were screened for antimicrobial activity against bacteria (Escherichia coli, Proteus mirabilis, Bacillus subtilis, Staphylococcus aureus) and fungi (Candida albicans, Aspergillus niger) .
- Design : A novel N-bridged structure involving N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine was synthesized for HEDM applications .
Cancer Treatment: CDK2 Inhibition
Antimicrobial and Antitubercular Activity
High-Energy Density Materials (HEDM)
Treatments for Idiopathic Pulmonary Fibrosis (IPF)
Heterocyclic Compounds: Pyrazolo[3,4-b]pyridines
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit interleukin-1 receptor-associated kinase 4 (irak4) , which plays a critical role in Toll-like receptor/interleukin-1 receptor signaling .
Mode of Action
For instance, similar compounds have been shown to inhibit the activity of IRAK4 .
Biochemical Pathways
Given its potential inhibition of irak4, it may impact the toll-like receptor/interleukin-1 receptor signaling pathway .
Result of Action
Similar compounds have shown significant activity against certain kinases , suggesting that this compound may also have kinase inhibitory activity.
Propiedades
IUPAC Name |
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.ClH/c13-8(6-1-2-9-3-6)12-7-4-10-11-5-7;/h4-6,9H,1-3H2,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYHTCVOXNMMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=CNN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-4-yl)pyrrolidine-3-carboxamide hydrochloride |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.